molecular formula C4H3BrClN3 B112278 2-Amino-3-bromo-6-chloropyrazine CAS No. 212779-21-0

2-Amino-3-bromo-6-chloropyrazine

Cat. No. B112278
M. Wt: 208.44 g/mol
InChI Key: BOLCKGGORFPPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-bromo-6-chloropyrazine is a compound with the molecular formula C4H3BrClN3. It is an organic compound that contains an amino group attached to a pyrazine ring . It has a molecular weight of 208.44 g/mol .


Synthesis Analysis

The synthesis of 2-Amino-3-bromo-6-chloropyrazine involves several steps including chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and removing tert-butyloxycarbonyl . The process is scalable and has the advantages of high yield, simple purification, easy amplification production, and effective and low-cost production .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromo-6-chloropyrazine can be represented by the InChI code InChI=1S/C4H3BrClN3/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H2,7,9) . The compound has a topological polar surface area of 51.8 Ų and a complexity of 102 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-3-bromo-6-chloropyrazine are not detailed in the search results, it’s important to note that the compound plays a crucial role in the pharmaceutical industry. It serves as an important intermediate for synthesizing anti-tumor medicaments .


Physical And Chemical Properties Analysis

2-Amino-3-bromo-6-chloropyrazine has a molecular weight of 208.44 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Suzuki Coupling in Chromophore Synthesis

  • Synthesis of Luminescent Chromophores: A study by Jones et al. (1996) discussed the preparation of 2-Amino-3-benzoyl-5-bromopyrazine and its application in Suzuki coupling, leading to the pyrazine ring system found in luminescent chromophores like coelenterazine (Jones, Keenan, & Hibbert, 1996).

Optoelectronic Material Development

  • Organic Optoelectronic Materials: Meti et al. (2017) reported on the use of pyrazine as a molecular scaffold in organic optoelectronic materials. They developed efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which are promising for optoelectronic applications due to their optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).

Corrosion Inhibition

  • Corrosion Inhibitors in Metals: Saha et al. (2016) investigated pyrazine derivatives, including 2-amino-5-bromopyrazine, as potential corrosion inhibitors for metals. Their study used density functional theory (DFT) and molecular dynamics (MD) simulation to demonstrate the effectiveness of these compounds in corrosion inhibition (Saha, Hens, Murmu, & Banerjee, 2016).

Antimicrobial and Tuberculostatic Activity

  • Tuberculostatic and Antimicrobial Properties: Research by Foks et al. (1989) showed that 2-Amino-6-chloropyrazine derivatives possess tuberculostatic activity. These compounds were effective against tuberculosis with various MIC (minimum inhibitory concentration) values (Wisterowicz, Foks, Janowiec, & Zwolska-Kwiek, 1989).

Synthesis of Pyrazinyl-Imidazo Derivatives

  • Novel Synthesis Methods for Pyrazinyl-Imidazo Derivatives: Raymond et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines. This synthesis process begins with 2-chloropyrazine and involves various steps, including treatment with N-bromosuccinimide (Raymond, Huang, Ornelas, & Scales, 2010).

Safety And Hazards

The compound is associated with several hazards. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Given its role as an intermediate in the synthesis of pharmaceuticals, future research and development efforts may focus on optimizing its synthesis process, exploring its potential applications in drug development, and understanding its mechanism of action .

properties

IUPAC Name

3-bromo-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLCKGGORFPPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591730
Record name 3-Bromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-6-chloropyrazine

CAS RN

212779-21-0
Record name 3-Bromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-6-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-bromosuccinamide (6.9 g) was added portionwise over 0.5 h to a stirred solution of 6-chloro-2-pyrazinamine (5.0 g) in chloroform (200 mL) heated under reflux. After the addition was complete the reaction mixture was allowed to cool, washed with water and evaporated to give a 3:1 mixture of 5-bromo-6-chloro-2-pyrazinamine and the subtitle compound which were separated by silica gel chromatography eluting with dichloromethane. Yield 2.0 g. Used directly.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-6-chloropyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromo-6-chloropyrazine
Reactant of Route 3
2-Amino-3-bromo-6-chloropyrazine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-bromo-6-chloropyrazine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-bromo-6-chloropyrazine
Reactant of Route 6
2-Amino-3-bromo-6-chloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.